Cas no 863411-26-1 (N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide)

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a specialized organic compound featuring a cyclopentyl cyanide core linked to an acetamide moiety with a substituted benzyl-methylamino group. Its structural complexity, including the ethoxybenzyl and methylamino functionalities, suggests potential utility in medicinal chemistry or as an intermediate in pharmaceutical synthesis. The presence of the nitrile group enhances reactivity, enabling further derivatization, while the ether and amide bonds contribute to stability and solubility. This compound may be of interest for research in drug discovery, particularly in targeting specific receptor interactions or enzyme inhibition. Its well-defined molecular architecture allows for precise modifications in synthetic pathways.
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide structure
863411-26-1 structure
Product name:N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
CAS No:863411-26-1
MF:C18H25N3O2
MW:315.410004377365
CID:5680315
PubChem ID:2533818

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide Chemical and Physical Properties

Names and Identifiers

    • Z46321963
    • EN300-26684757
    • N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
    • 863411-26-1
    • starbld0003869
    • N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
    • AKOS034388229
    • CCG-293820
    • HMS1767C16
    • Inchi: 1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22)
    • InChI Key: WNXXMIYHDMBSNJ-UHFFFAOYSA-N
    • SMILES: O=C(CN(C)CC1C=CC(=CC=1)OCC)NC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 315.19467705g/mol
  • Monoisotopic Mass: 315.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.4Ų
  • XLogP3: 2.3

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684757-1g
863411-26-1 90%
1g
$842.0 2023-09-12
Enamine
EN300-26684757-0.25g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26684757-0.05g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26684757-10g
863411-26-1 90%
10g
$3622.0 2023-09-12
Enamine
EN300-26684757-10.0g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26684757-5.0g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26684757-0.1g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26684757-0.5g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26684757-2.5g
N-(1-cyanocyclopentyl)-2-{[(4-ethoxyphenyl)methyl](methyl)amino}acetamide
863411-26-1 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26684757-5g
863411-26-1 90%
5g
$2443.0 2023-09-12

Additional information on N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide

Research Brief on N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1)

N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyanocyclopentyl group and an ethoxybenzyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

The compound's structure suggests it may interact with specific biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes involved in signal transduction pathways. Preliminary in vitro studies have demonstrated its ability to modulate cellular processes, making it a candidate for further investigation in diseases like neurological disorders, inflammation, and cancer. The presence of the cyanocyclopentyl group is particularly noteworthy, as it may contribute to the compound's stability and bioavailability.

Recent research has employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the compound's three-dimensional structure and binding interactions. These studies have provided valuable insights into its molecular interactions and potential for optimization. Additionally, computational modeling has been used to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

One of the key findings from recent investigations is the compound's selectivity for certain biological targets, which could minimize off-target effects and enhance its therapeutic index. For instance, studies have shown that N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide exhibits high affinity for specific receptor subtypes, suggesting its potential as a targeted therapy. This selectivity is a critical advantage in drug development, as it reduces the likelihood of adverse effects.

In vivo studies have further explored the compound's efficacy and safety profile. Animal models have been used to assess its pharmacokinetics and pharmacodynamics, with promising results indicating good oral bioavailability and sustained action. These findings support the compound's potential as a viable candidate for clinical development. However, further studies are needed to address challenges such as metabolic stability and potential toxicity.

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide has also been a focus of recent research. Optimized synthetic routes have been developed to improve yield and purity, which are essential for scaling up production. Green chemistry approaches have been explored to minimize environmental impact, reflecting the growing emphasis on sustainable pharmaceutical manufacturing.

In conclusion, N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide (CAS: 863411-26-1) represents a promising compound with significant potential in drug discovery. Its unique structural features, selective biological activity, and favorable pharmacokinetic properties make it a compelling subject for further research. Continued efforts to optimize its synthesis, understand its mechanism of action, and evaluate its therapeutic potential will be critical in advancing this compound toward clinical applications.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd